molecular formula C24H22N4OS2 B2746440 4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223814-71-8

4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2746440
CAS No.: 1223814-71-8
M. Wt: 446.59
InChI Key: MVRAXQJKINUEAP-UHFFFAOYSA-N
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Description

4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme responsible for the rapid inactivation of incretin hormones such as Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This compound was designed and evaluated as part of a series of novel thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives, demonstrating significant DPP-4 inhibitory activity . By blocking DPP-4, this inhibitor prevents the degradation of GLP-1, thereby prolonging its insulinotropic activity, which leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action makes it a valuable pharmacological tool for investigating the pathophysiology and potential treatment strategies for Type 2 Diabetes Mellitus (T2DM) in preclinical models. The research surrounding this specific chemotype highlights its promise as a lead structure for the development of new antidiabetic agents , providing researchers with a critical compound to explore DPP-4 biology, incretin effects, and glucose homeostasis.

Properties

IUPAC Name

8-[(4-ethylphenyl)methyl]-12-[(2-methylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS2/c1-3-17-8-10-18(11-9-17)14-27-22(29)21-20(12-13-30-21)28-23(27)25-26-24(28)31-15-19-7-5-4-6-16(19)2/h4-13H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRAXQJKINUEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule with potential biological activity. This article aims to summarize the existing knowledge regarding its biological properties, synthesis methods, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N4OS2C_{24}H_{22}N_{4}OS_{2}, with a molecular weight of 446.6 g/mol. The structure features a thieno[2,3-e][1,2,4]triazolo core fused to a pyrimidinone moiety, which is significant for its biological activity. The presence of sulfur in the thioether linkage and various aromatic substitutions may confer unique pharmacological properties.

PropertyValue
Molecular FormulaC24H22N4OS2
Molecular Weight446.6 g/mol
CAS Number1223925-06-1

Biological Activities

Preliminary studies on compounds with similar structural motifs have suggested a range of biological activities:

  • Antimicrobial Activity : Thieno[2,3-e][1,2,4]triazoles have been reported to exhibit antimicrobial properties against various pathogens. For instance, related compounds have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Antitumor Activity : The triazole moiety is known for its anticancer potential. Compounds derived from similar structures have demonstrated inhibitory effects on cancer cell lines by targeting specific pathways involved in tumor growth .
  • CNS Activity : Some derivatives have shown dual activity affecting the central nervous system (CNS), exhibiting both stimulant and depressant effects . This duality may be relevant for developing treatments for mood disorders.

Case Studies and Research Findings

A series of studies have investigated compounds structurally related to This compound :

  • Anticonvulsant Properties : Research has indicated that certain benzyl derivatives exhibit anticonvulsant activities with efficacy surpassing traditional treatments like phenobarbital .
  • Inhibition Studies : Compounds similar to the target compound have been evaluated for their ability to inhibit key enzymes involved in cancer progression. For example, some thiosemicarbazones demonstrated selective inhibition of thioredoxin reductase (TrxR), which is implicated in cancer cell survival .

Synthesis Methods

The synthesis of the compound can be approached through various methods involving metal-free conditions to enhance sustainability. Common strategies include:

  • Condensation Reactions : Utilizing thioether linkages formed through condensation reactions between appropriate thiols and benzyl derivatives.
  • Cyclization Techniques : Employing cyclization methods to construct the thieno-triazole framework from simpler precursors.

Scientific Research Applications

Research into the biological applications of this compound is still in its early stages. However, compounds with similar structural motifs have demonstrated a range of biological activities. Notably, sulfur-containing triazole derivatives are recognized for their antimicrobial and antifungal properties. The following table illustrates some related compounds and their reported activities:

Compound Name Structural Features Biological Activity
1-(benzenesulfonyl)-3-methylthieno[3,2-e][1,2,4]triazolo[3,2-a]pyrimidinSulfonamide groupAntimicrobial
5-(phenylsulfonyl)-thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidineSulfonamide and triazoleAntitumor
6-(chlorobenzyl)thieno[3,2-e][1,2,4]triazolo[3,2-a]pyrimidinChlorinated aromatic ringEnzyme inhibition

Case Studies and Research Findings

Several studies have investigated similar compounds within this chemical class:

  • Antimicrobial Activity : A study on novel thiazole derivatives showed promising results against various bacterial strains. The presence of sulfur in the structure was linked to enhanced activity against resistant strains of bacteria such as E. coli and S. aureus .
  • Antitumor Potential : Research on triazole derivatives has indicated potential antitumor properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation .
  • Molecular Docking Studies : Computational studies have suggested that compounds with similar structures may act as inhibitors for enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Core Structure Substituents Key Findings References
4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-(4-ethylbenzyl), 1-((2-methylbenzyl)thio) High lipophilicity due to ethylbenzyl and thioether groups; potential for enhanced target engagement.
1-isopropyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one Benzo(b)thieno[3,2-e]pyrimidine 1-isopropyl, 4-(4-methylphenyl) Demonstrated biological activity comparable to standards, attributed to the isopropyl group’s steric effects and methylphenyl’s moderate lipophilicity.
4-butyl-1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-butyl, 1-(piperazinylpropyl) The piperazinylpropyl substituent likely enhances solubility and receptor affinity via hydrogen bonding.

Key Insights :

  • Thioether vs. Alkyl Chains : The (2-methylbenzyl)thio group in the target compound may confer greater metabolic stability than oxygen-linked analogs (e.g., ethers) due to resistance to oxidative cleavage .

Core Structure Modifications

Table 2: Impact of Fused Ring Systems

Compound Name Core Structure Key Features Biological Relevance References
2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one Thieno[2,3-b]pyridin-4(7H)-one fused to [1,2,4]triazolo[1,5-a]pyrimidine Pyridinone ring instead of pyrimidinone Altered electronic properties may affect binding to kinase targets.
Pyrido[3′,2′:4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Pyrido-thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine [1,2,3]triazolo instead of [1,2,4]triazolo The triazole ring position influences π-π stacking interactions with biological targets.

Key Insights :

  • Triazole Ring Position : The [1,2,4]triazolo system in the target compound provides distinct electronic and steric profiles compared to [1,2,3]triazolo analogs, affecting target selectivity .
  • Pyridinone vs.

Key Insights :

  • Catalyst Systems: ZnCl₂ and TEA in the target compound’s synthesis improve reaction efficiency by activating enaminone intermediates, whereas NaOH/EtOH in phenyl derivatives offers simplicity but lower yields .
  • Scalability : Multi-step syntheses (e.g., ) are more suitable for industrial applications compared to one-pot methods with variable purity .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing the target compound?

Answer:
The compound is typically characterized using Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Infrared (IR) spectroscopy , and Mass Spectrometry (MS) . For instance:

  • ¹H NMR identifies proton environments, such as ethylbenzyl and methylbenzylthio substituents, with chemical shifts between δ 2.5–7.0 ppm for aromatic protons and δ 1.0–2.5 ppm for alkyl groups .
  • IR spectroscopy confirms functional groups (e.g., C=S stretching at ~650–750 cm⁻¹ and C-N vibrations at ~1250–1350 cm⁻¹) .
  • High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How can computational modeling predict the compound's interaction with biological targets?

Answer:
Molecular docking and density functional theory (DFT) calculations are used to predict binding affinities and conformational stability. For example:

  • Docking studies (e.g., AutoDock Vina) model interactions with enzymes like tyrosinase or kinases, focusing on hydrogen bonding and hydrophobic contacts with the thieno-triazolo-pyrimidinone core .
  • DFT optimizes the 3D structure to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Basic: What synthetic routes are effective for constructing the thieno-triazolo-pyrimidinone core?

Answer:
A multi-step cyclocondensation approach is common:

Thioether formation : React a thiol precursor (e.g., 2-methylbenzyl thiol) with a halogenated pyrimidine intermediate under basic conditions (K₂CO₃/DMF, 80°C) .

Heterocyclization : Use glacial acetic acid and DMSO to facilitate ring closure, forming the triazolo-pyrimidinone system .

Purification : Recrystallize from ethanol/dioxane mixtures to isolate the product .

Advanced: How should researchers resolve contradictions in antimicrobial assay data for this compound?

Answer:
Contradictions may arise from assay variability or microbial strain differences . Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for minimum inhibitory concentration (MIC) assays, controlling pH, temperature, and inoculum size .
  • Structure-activity validation : Compare results against analogs (e.g., trifluoromethyl or methoxy-substituted derivatives) to identify substituent-specific trends .
  • Dose-response curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to confirm reproducibility .

Basic: How do substituents like 4-ethylbenzyl and 2-methylbenzylthio influence physicochemical properties?

Answer:

  • Lipophilicity : The 4-ethylbenzyl group increases logP values (~3.5–4.0), enhancing membrane permeability .
  • Solubility : The polar thioether linkage (C-S-C) improves aqueous solubility compared to purely aromatic analogs .
  • Steric effects : Bulky substituents at the 1- and 4-positions may hinder rotational freedom, affecting binding kinetics .

Advanced: What methodologies are optimal for structure-activity relationship (SAR) studies?

Answer:
Systematic substitution and biological profiling are key:

Positional scanning : Synthesize derivatives with varied substituents (e.g., halogen, methoxy, or trifluoromethyl groups) at the benzyl or thioether positions .

In vitro assays : Test against disease-relevant targets (e.g., cancer cell lines or bacterial panels) using IC₅₀ or MIC metrics .

Data correlation : Apply QSAR models to link structural descriptors (e.g., Hammett constants) with activity trends .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm .
  • TLC : Monitor reactions using silica gel plates and visualizing agents (e.g., iodine vapor or UV fluorescence) .

Advanced: How can researchers identify the compound's mechanism of action?

Answer:

  • Target profiling : Screen against kinase or protease libraries using fluorescence polarization assays .
  • Gene expression analysis : Perform RNA sequencing on treated cells to identify dysregulated pathways (e.g., apoptosis or cell cycle) .
  • Crystallography : Co-crystallize the compound with putative targets (e.g., enzymes) to resolve binding modes at atomic resolution .

Basic: What are the stability considerations for this compound during storage?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thieno-triazolo-pyrimidinone core .
  • Moisture control : Use desiccants to avoid hydrolysis of the thioether linkage .

Advanced: How can metabolic stability be assessed in preclinical studies?

Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

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